molecular formula C4H2ClN3O4 B12946074 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid

4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B12946074
M. Wt: 191.53 g/mol
InChI Key: QQIGNVJUYXZTRW-UHFFFAOYSA-N
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Description

4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid typically involves the nitration of pyrazole derivatives. One common method includes the reaction of pyrazole with nitric acid and sulfuric acid, resulting in the formation of the nitro group at the 4-position . The reaction conditions often require careful control of temperature and concentration to avoid the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C4H2ClN3O4

Molecular Weight

191.53 g/mol

IUPAC Name

4-chloro-1-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C4H2ClN3O4/c5-2-1-7(8(11)12)6-3(2)4(9)10/h1H,(H,9,10)

InChI Key

QQIGNVJUYXZTRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1[N+](=O)[O-])C(=O)O)Cl

Origin of Product

United States

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